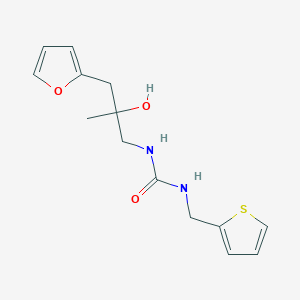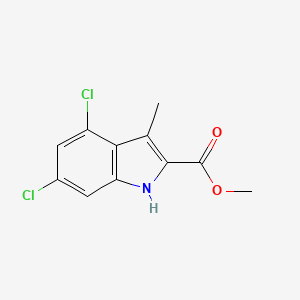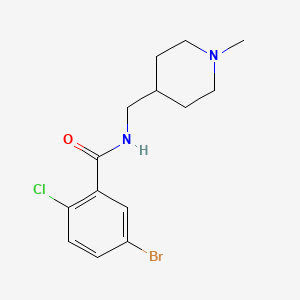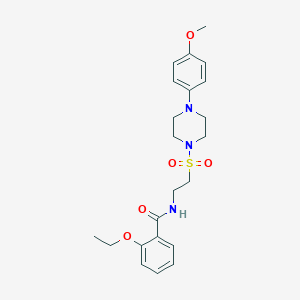![molecular formula C14H20F3N3 B2589917 1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine CAS No. 1154664-52-4](/img/structure/B2589917.png)
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine, also known as CFT or WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. CFT has been widely used in scientific research to study the dopamine system and its role in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained significant attention due to their impact on pharmacological properties. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activities of TFM-containing compounds, aiming to develop novel drugs for various diseases and disorders.
Catalysis and Organofluorine Chemistry
Organo-fluorine chemistry, with its unique behaviors arising from fluorine incorporation, has applications in catalysis, electronics, and agrochemicals. The TFM group, being a fluorine-containing functional group, plays a crucial role in these applications . Researchers investigate TFM-containing compounds as catalysts or ligands in various reactions.
Materials Science and Polymer Chemistry
The TFM group has been incorporated into polymers and materials to enhance their properties. For instance, researchers have explored the deposition of TFM-containing thiophene derivatives for molecularly imprinted polymers, which find applications in sensors, separations, and drug delivery systems .
Fluorinated Polyimides
Balanced transparency, thermal properties, and organosolubility are essential for polyimides used in various applications. Fluorinated polyimides containing multi-ether fluorinated diamine units have been designed, and their properties studied . The TFM group contributes to the overall performance of these materials.
Kinase Inhibitors
The TFM group has been explored in the design of kinase inhibitors. For example, o-amino-arylurea derivatives containing the TFM group were synthesized and evaluated for their inhibitory activity against the Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drug discovery .
C–F Bond Activation and Functionalization
The TFM group has been successfully utilized in C–F bond activation reactions, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions have implications in synthetic chemistry and drug discovery.
Propriétés
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-19(2)10-5-7-20(8-6-10)11-3-4-13(18)12(9-11)14(15,16)17/h3-4,9-10H,5-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCRRKGFNCSZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)

![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)



![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)



![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)